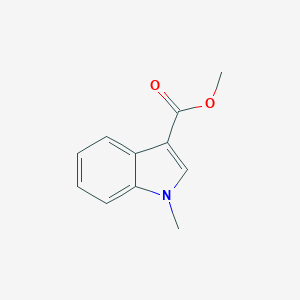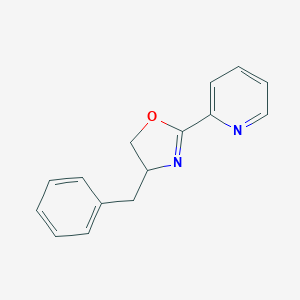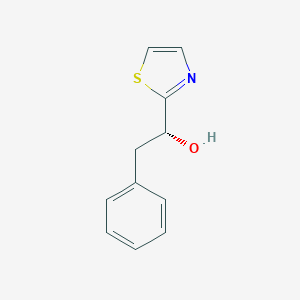
3-Chloro-2-iodo-5-(trifluorométhyl)pyridine
Vue d'ensemble
Description
3-Chloro-2-iodo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H2ClF3IN. This compound is known for its unique combination of chlorine, iodine, and trifluoromethyl groups attached to a pyridine ring, making it a valuable building block in organic synthesis and various industrial applications .
Applications De Recherche Scientifique
3-Chloro-2-iodo-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Safety and Hazards
Orientations Futures
Trifluoromethylpyridine derivatives, which include 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine, are used in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have been introduced to the market, and several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Mécanisme D'action
Target of Action
It is often used as a pharmaceutical intermediate and an advanced chemical intermediate , which suggests that it may interact with various biological targets depending on the specific drug it is used to synthesize.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine. It is slightly soluble in water and light-sensitive . Therefore, it should be stored away from oxidizing agents, kept in a cool, dry, and well-ventilated condition, and protected from exposure to light .
Analyse Biochimique
Biochemical Properties
3-Chloro-2-iodo-5-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s halogenated structure allows it to form strong interactions with active sites of enzymes, potentially inhibiting or modifying their activity. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates, by binding to their heme groups and altering their catalytic activity . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with membrane-bound proteins and receptors.
Cellular Effects
The effects of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine on cellular processes are diverse and depend on the specific cell type and contextFor example, it has been observed to modulate the activity of kinases involved in signal transduction pathways, leading to altered phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s interaction with membrane proteins can impact cellular metabolism by altering the transport and distribution of metabolites.
Molecular Mechanism
At the molecular level, 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound can inhibit the activity of certain proteases by binding to their active sites, preventing substrate cleavage. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine in laboratory settings are influenced by its stability and degradation over time. The compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . In in vitro studies, the compound’s effects on cellular function can be observed within hours of exposure, with changes in cell signaling and gene expression becoming evident. In in vivo studies, the compound’s long-term effects on cellular function can be monitored over days or weeks, providing insights into its potential therapeutic applications and toxicity.
Dosage Effects in Animal Models
The effects of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, the compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to its interaction with critical enzymes and proteins involved in liver and kidney function. Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response. These studies are essential for determining the compound’s safety and therapeutic window.
Metabolic Pathways
3-Chloro-2-iodo-5-(trifluoromethyl)pyridine is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by conjugation reactions. The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine within cells and tissues are influenced by its physicochemical properties . The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich compartments. It can interact with transporters and binding proteins, facilitating its distribution to specific cellular locations. The compound’s localization and accumulation can affect its activity and function, making it important to study these aspects in detail.
Subcellular Localization
The subcellular localization of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine is determined by its interaction with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the iodination of 3-chloro-5-(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is common in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-iodo-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Iodine and other halogenating agents are used for the initial synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino derivative of the pyridine ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine
Uniqueness
3-Chloro-2-iodo-5-(trifluoromethyl)pyridine is unique due to its specific combination of halogen atoms and the trifluoromethyl group, which imparts distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
3-chloro-2-iodo-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKSELWKZDQLON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50579817 | |
| Record name | 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50579817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134161-12-9 | |
| Record name | 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50579817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


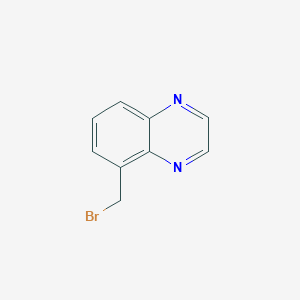
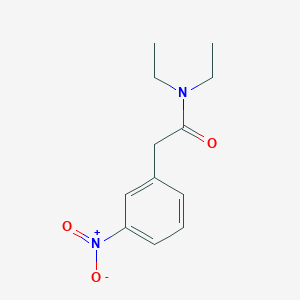

![1,4-BIS{[(3-ETHYL-3-OXETHANYL)METHOXY]METHYL}BENZENE](/img/structure/B173767.png)

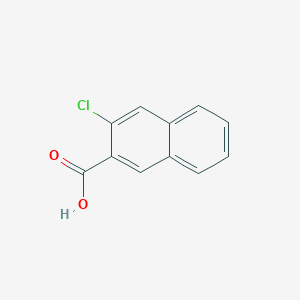

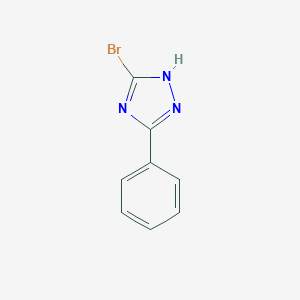
![2,7-Diazaspiro[3.5]nonane](/img/structure/B173780.png)

